Cas no 1208989-29-0 ((R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride)

(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a chiral compound with significant applications in pharmaceutical research. Its enantiomer-specific nature allows for precise drug development, enhancing efficacy and reducing side effects. The hydrochloride salt form enhances solubility and stability, facilitating its use in various chemical reactions and biological assays.
(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride structure
1208989-29-0 structure
Product Name:(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride
CAS No:1208989-29-0
MF:C9H11ClF3NO
MW:241.6380
MDL:MFCD12757221
CID:2092849
PubChem ID:86280336
Update Time:2025-06-20

(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride
    • 1-(4-trifluoromethoxy-phenyl)-ethylamine
    • (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine HCl
    • (1R)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride
    • (1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride
    • Y10766
    • MDL: MFCD12757221
    • Inchi: 1S/C9H10F3NO.ClH/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1
    • InChI Key: CRAQSXJYHZMDFP-FYZOBXCZSA-N
    • SMILES: Cl[H].FC(OC1C([H])=C([H])C(=C([H])C=1[H])[C@@]([H])(C([H])([H])[H])N([H])[H])(F)F

Computed Properties

  • Exact Mass: 241.04800
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 175
  • Topological Polar Surface Area: 35.2

Experimental Properties

  • PSA: 35.25000
  • LogP: 4.10720

(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride Security Information

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(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:1208989-29-0)(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride
Order Number:A892016
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:39
Price ($):157.0
Email:sales@amadischem.com

Additional information on (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride

Chemical Profile of (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride (CAS No 1208989-29-0)

The compound (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride, identified by its CAS number 1208989-29-0, is a significant molecule in the field of pharmaceutical chemistry. This chiral amine derivative features a trifluoromethoxy substituent on a phenyl ring, which imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and development. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various biochemical assays and clinical trials.

In recent years, the demand for enantiomerically pure compounds has surged due to their improved pharmacological profiles and reduced side effects. The (R)-configuration of this amine is particularly noteworthy, as it has been demonstrated to exhibit enhanced binding affinity and selectivity in several biological targets. This specificity is crucial for developing novel therapeutics that minimize off-target effects, a key consideration in modern drug design.

The trifluoromethoxy group is a well-known pharmacophore that enhances metabolic stability and bioavailability of small molecules. Its electron-withdrawing nature influences the electronic distribution of the aromatic ring, which can modulate interactions with biological receptors. This feature has been leveraged in the design of kinase inhibitors, antiviral agents, and other therapeutic candidates. The combination of these structural elements makes (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride a promising candidate for further investigation.

Recent studies have highlighted the role of this compound in modulating neurotransmitter systems. Specifically, its ability to interact with serotonin receptors has been explored in the context of treating neurological disorders. Preclinical data suggests that derivatives of this molecule may exhibit potential as monoamine reuptake inhibitors, similar to established antidepressants but with improved efficacy and tolerability. The (R)-enantiomer's selectivity for certain serotonin subtypes could lead to more targeted therapies with fewer systemic side effects.

The synthesis of (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride involves sophisticated organic transformations, including asymmetric reduction and protecting group strategies. Advanced catalytic methods have been employed to achieve high enantioselectivity, ensuring the purity required for pharmaceutical applications. These synthetic advancements underscore the compound's significance in industrial-scale production and research settings.

In vitro studies have demonstrated the compound's interaction with various enzymes and receptors, providing insights into its mechanism of action. For instance, its binding to monoamine oxidase (MAO) has been investigated, revealing potential applications in treating neurodegenerative diseases where MAO inhibition is beneficial. Additionally, its affinity for certain G protein-coupled receptors suggests utility in managing conditions related to neurotransmitter dysregulation.

The hydrochloride salt form of this compound enhances its pharmacokinetic properties, making it more suitable for oral administration. Solubility improvements are critical for drug delivery systems, as they ensure consistent absorption and bioavailability. This characteristic has been particularly important in formulating dosage forms that require precise dosing and minimal variability.

Computational modeling has played a pivotal role in understanding the structural determinants of this compound's activity. Molecular docking studies have identified key interactions between the trifluoromethoxy group and target proteins, providing a rational basis for structure-activity relationship (SAR) studies. These computational approaches have accelerated the discovery process by predicting potential analogs with enhanced properties.

The growing interest in fluorinated compounds stems from their ability to improve drug-like properties such as lipophilicity and binding affinity. The trifluoromethoxy group, in particular, has been associated with prolonged half-life and increased resistance to metabolic degradation. These attributes make (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride a compelling candidate for further development.

Clinical trials are underway to evaluate the therapeutic potential of derivatives based on this scaffold. Preliminary results indicate promising efficacy in treating conditions characterized by neurotransmitter imbalances. As research progresses, additional applications may emerge, further solidifying the compound's role in modern medicine.

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Amadis Chemical Company Limited
(CAS:1208989-29-0)(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride
A892016
Purity:99%
Quantity:1g
Price ($):157.0
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